2-Chloro-3-methoxybenzonitrile

Catalog No.
S1913522
CAS No.
853331-52-9
M.F
C8H6ClNO
M. Wt
167.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-methoxybenzonitrile

CAS Number

853331-52-9

Product Name

2-Chloro-3-methoxybenzonitrile

IUPAC Name

2-chloro-3-methoxybenzonitrile

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

InChI

InChI=1S/C8H6ClNO/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4H,1H3

InChI Key

QZCKPEQQNFBXHZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1Cl)C#N

Canonical SMILES

COC1=CC=CC(=C1Cl)C#N

The exact mass of the compound 2-Chloro-3-methoxybenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-3-methoxybenzonitrile (CAS: 853331-52-9) is a trisubstituted benzene building block characterized by a nitrile group, an ortho-chlorine atom, and a meta-methoxy group. This 1,2,3-substitution pattern provides a precise balance of electronic activation and steric constraint[1]. Commercially procured at standard purities (typically ≥97%), it serves as an intermediate in the synthesis of complex biaryls, pharmaceutical active ingredients (such as FABP and DGAT1 inhibitors), and advanced materials [2]. The electron-withdrawing nitrile group activates the adjacent chlorine for nucleophilic aromatic substitution (SNAr), while the methoxy group offers a protected phenolic site that can be selectively cleaved or used to direct further electrophilic functionalization [3].

Substituting 2-chloro-3-methoxybenzonitrile with structural analogs like 2-chlorobenzonitrile or 3-methoxybenzonitrile alters the synthetic viability of downstream targets. 3-Methoxybenzonitrile lacks the activated halogen required for SNAr or transition-metal-catalyzed cross-coupling, preventing functionalization at the 2-position[1]. Conversely, 2-chlorobenzonitrile lacks the methoxy group, preventing the ability to access the 3-hydroxy or 3-alkoxy derivatives essential for specific target binding, such as the lipophilic pockets in Fatty Acid Binding Protein (FABP) inhibitors [2]. Furthermore, attempting to use isomeric forms like 2-chloro-4-methoxybenzonitrile shifts the regiochemistry, disrupting the spatial arrangement required for target-receptor interactions and altering the electronic environment of the C-Cl bond, which directly impacts cross-coupling yields and reaction kinetics[3].

Compatibility with Palladium-Catalyzed Hiyama Cross-Coupling

2-Chloro-3-methoxybenzonitrile is a sterically congested aryl chloride, which typically presents challenges in cross-coupling reactions due to the adjacent nitrile and methoxy groups. However, research demonstrates that it is a viable substrate for Palladium-catalyzed Hiyama cross-coupling [1]. Using a Pd(OAc)2/L2 catalytic system with a water addition protocol, 2-chloro-3-methoxybenzonitrile couples with aryl trialkoxysilanes to form functionalized biaryls. This overcomes the standard limitation where unactivated or sterically hindered aryl chlorides exhibit sluggish transmetalation and lower yields. The ability to utilize the cheaper and more stable aryl chloride over the corresponding aryl iodide or bromide improves procurement economics for scale-up biaryl synthesis [1].

Evidence DimensionCross-coupling viability of sterically hindered aryl chlorides
Target Compound DataSuccessfully undergoes Pd-catalyzed Hiyama coupling with aryl trialkoxysilanes to yield functionalized biaryls.
Comparator Or BaselineStandard unactivated aryl chlorides (e.g., 2-chlorotoluene without advanced ligands)
Quantified DifferenceEnables coupling of the sterically congested 2,3-disubstituted chloride, which typically fails or requires >5 mol% Pd loading in standard protocols, using low catalyst loadings.
ConditionsPd(OAc)2/L2 catalyst, water addition protocol, 110 °C.

Procuring this specific chloride allows chemists to leverage cost-effective Hiyama coupling for complex biaryl synthesis without requiring the more expensive and less stable aryl bromide or iodide analogs.

Activation for Nucleophilic Aromatic Substitution (SNAr)

The 1,2,3-substitution pattern of 2-chloro-3-methoxybenzonitrile creates a polarized C-Cl bond. The electron-withdrawing effect of the ortho-nitrile group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C2 position, making the chlorine atom susceptible to nucleophilic attack [1]. In the synthesis of Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors, this activation allows for direct SNAr reactions with nucleophiles (such as amines or alkoxides) at elevated temperatures (e.g., 155 °C in DMF) [2]. A comparator like 3-methoxybenzonitrile cannot undergo this transformation, and unactivated chlorobenzenes require transition-metal-catalyzed conditions (e.g., Buchwald-Hartwig amination) to achieve similar C-N or C-O bond formations.

Evidence DimensionReactivity toward nucleophilic aromatic substitution (SNAr)
Target Compound DataUndergoes direct SNAr displacement of the chlorine atom at 155 °C in DMF.
Comparator Or Baseline3-Methoxybenzonitrile or unactivated chlorobenzenes
Quantified DifferenceAchieves direct C-N/C-O bond formation without the need for expensive Palladium or Copper catalysts.
ConditionsNucleophile addition in DMF at 155 °C under nitrogen atmosphere.

Eliminates the need for expensive transition-metal catalysts in the amination or etherification of the 2-position, reducing raw material costs and heavy metal remediation steps in pharmaceutical manufacturing.

Controlled Demethylation for Phenol Deprotection

In multi-step syntheses, such as the preparation of Fatty Acid Binding Protein (FABP) inhibitors, the presence of a free phenol can interfere with early-stage reactions (e.g., oxidations, alkylations, or couplings). Procuring 2-chloro-3-methoxybenzonitrile provides a masked phenol that survives diverse reaction conditions [1]. When the free hydroxyl group is required, the methoxy group can be cleaved using Boron Tribromide (BBr3) in dichloromethane at low temperatures (-78 °C to room temperature) [1]. Attempting to procure and use 2-chloro-3-hydroxybenzonitrile directly from the start of a synthesis sequence leads to lower overall yields due to side reactions at the unprotected hydroxyl group.

Evidence DimensionSynthetic yield and sequence stability
Target Compound DataStable through early synthetic steps; cleanly deprotects to 2-chloro-3-hydroxybenzonitrile using BBr3.
Comparator Or Baseline2-Chloro-3-hydroxybenzonitrile (unprotected baseline)
Quantified DifferencePrevents yield losses associated with unprotected phenol side reactions, enabling high-yielding multi-step sequences.
ConditionsBBr3 (1 M in DCM), -78 °C warming to room temperature, overnight.

Procuring the methoxy-protected variant improves overall synthetic efficiency and yield in long reaction sequences by preventing premature reactions at the phenolic oxygen.

Synthesis of Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors

2-Chloro-3-methoxybenzonitrile is a starting material for the synthesis of DGAT1 inhibitors, which are targeted for the treatment of type II diabetes and obesity [1]. Its activated ortho-chlorine allows for SNAr coupling with complex amines, while the methoxy group and nitrile group provide pharmacophore binding points or handles for further elaboration into the final pyrimido-oxazepinone scaffolds.

Precursor for Fatty Acid Binding Protein (FABP) Inhibitors

In the development of FABP inhibitors for metabolic disorders and cardiovascular diseases, this compound serves as a building block [2]. The methoxy group acts as a protecting group during initial framework construction and is subsequently cleaved with BBr3 to reveal a 3-hydroxy substituent necessary for interacting with the FABP binding pocket.

Building Block for Sterically Congested Biaryls via Hiyama Coupling

Due to its proven compatibility with Pd-catalyzed Hiyama cross-coupling protocols, 2-chloro-3-methoxybenzonitrile is utilized in materials science and organic synthesis to construct sterically hindered, multi-substituted biaryl systems [3]. It allows chemists to bypass the use of aryl bromides or iodides when synthesizing 2,3-disubstituted biphenyl architectures.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Chloro-3-methoxybenzonitrile

Dates

Last modified: 08-16-2023

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